molecular formula C11H14N2O2 B3039688 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one CAS No. 1267316-28-8

4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No. B3039688
CAS RN: 1267316-28-8
M. Wt: 206.24
InChI Key: YISLSYGFYZIDGM-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry and drug discovery .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 4-(aminomethyl)benzoic acid has a molecular weight of 151.1626 .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one” are not available, a similar compound, 4-(aminomethyl)benzoic acid, has been used as a catalyst for the Ullmann coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, 4-(aminomethyl)benzoic acid has a density of 1.2±0.1 g/cm3, a melting point over 300 °C, and a boiling point of 323.1±25.0 °C at 760 mmHg .

Scientific Research Applications

Anti-Cancer Activity

The compound has shown promise as an anti-cancer agent. Researchers have synthesized novel derivatives of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, which exhibit high anti-tumor activity. These derivatives were designed by introducing alkyl or aralkyl groups and sulfonyl groups, known pharmacophores for antitumor drugs. In vitro studies demonstrated moderate to excellent antiproliferative activity against cancer cell lines, including Hela, A549, HepG2, and MCF-7. Notably, the introduction of sulfonyl groups enhanced the antiproliferative activity .

Catalysis

Isatin complexed with copper supported on 4-(aminomethyl) benzoic acid-functionalized Fe3O4 nanoparticles (Cu-IS-AMBA-MNPs) has been investigated as a new catalyst. This complex exhibits catalytic activity in various reactions, potentially due to the presence of the aminomethyl group. Further research is needed to explore its full catalytic potential .

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound. For example, the SDS for 4-(aminomethyl)benzonitrile hydrochloride indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions would depend on the specific applications of the compound. For instance, new amide derivatives have been synthesized and tested for their hemostatic activity .

properties

IUPAC Name

4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8/h2-3,5,7H,4,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISLSYGFYZIDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC(=O)N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one
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Reactant of Route 6
4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one

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